molecular formula C13H19NO2 B13569034 Ethyl 2-amino-5-(tert-butyl)benzoate

Ethyl 2-amino-5-(tert-butyl)benzoate

Cat. No.: B13569034
M. Wt: 221.29 g/mol
InChI Key: OGWAFKDAUXFYHY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(tert-butyl)benzoate is an aromatic ester featuring an amino group at the ortho-position and a bulky tert-butyl substituent at the meta-position relative to the ester moiety. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 233.30 g/mol. The tert-butyl group enhances steric hindrance and lipophilicity, influencing solubility, reactivity, and metabolic stability .

  • Gewald reactions for thienopyran derivatives using tert-butyl cyanoacetate and substituted ketones .
  • Mercury-mediated coupling for organometallic analogs, as seen in (2-amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride synthesis .
  • Carbamate formation via hydrazine and ethanol, a common approach for tert-butyl-protected intermediates .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-amino-5-tert-butylbenzoate

InChI

InChI=1S/C13H19NO2/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8H,5,14H2,1-4H3

InChI Key

OGWAFKDAUXFYHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(tert-butyl)benzoate typically involves the esterification of 2-amino-5-(tert-butyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(tert-butyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(tert-butyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-bromo-5-methylbenzoate

  • Molecular Formula: C₁₀H₁₂BrNO₂ .
  • Key Differences : Replaces the tert-butyl group with a methyl substituent and introduces a bromine atom at position 3.
  • Impact: Bromine increases molecular weight (MW = 274.12 g/mol) and electronegativity, favoring nucleophilic substitution reactions.
  • Applications : Brominated analogs are intermediates in pharmaceutical synthesis, but the tert-butyl variant may exhibit better metabolic stability due to reduced enzymatic degradation .

Tert-butyl 2-amino-5-fluorobenzoate

  • Molecular Formula: C₁₁H₁₄FNO₂ .
  • Key Differences : Substitutes the ethyl ester with a tert-butyl ester and introduces fluorine at position 4.
  • Impact :
    • Fluorine’s electronegativity withdraws electron density, making the aromatic ring less reactive toward electrophilic substitution.
    • Tert-butyl ester increases lipophilicity (logP ≈ 3.2) compared to the ethyl ester (logP ≈ 2.8), affecting membrane permeability .
  • Stability : Fluorinated analogs may resist oxidative metabolism but are prone to hydrolysis in acidic conditions .

Ethyl 4-aminobenzoate Derivatives

  • Example: (2-Amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride .
  • Key Differences : Mercury or selenium substituents introduce heavy metals, altering reactivity and toxicity.
  • Impact: Mercury derivatives enable organometallic coupling reactions but pose environmental and safety risks. Ethyl 2-amino-5-(tert-butyl)benzoate avoids metal toxicity, making it preferable for biomedical applications .

Ethyl Benzoate Derivatives with Trifluoromethyl Groups

  • Example : Ethyl-4-(5-(4-(tert-butyl)phenyl)-1,1,1-trifluoro-4-methylpent-2-en-2-yl)benzoate (MW = 428.51 g/mol ) .
  • Key Differences : Incorporates trifluoromethyl and tert-butyl groups on aliphatic chains.
  • Impact :
    • Trifluoromethyl groups enhance thermal stability and resistance to hydrolysis.
    • Higher molecular weight reduces solubility in aqueous media but improves organic-phase partitioning .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents logP* Hydrolytic Stability
This compound C₁₃H₁₉NO₂ 233.30 tert-butyl, NH₂ ~2.8 High (ethyl ester)
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 274.12 Br, CH₃, NH₂ ~3.1 Moderate
Tert-butyl 2-amino-5-fluorobenzoate C₁₁H₁₄FNO₂ 219.24 tert-butyl ester, F, NH₂ ~3.2 Low (acid-sensitive)
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 NH₂ ~1.5 Moderate

*logP estimated via fragment-based methods.

Reactivity and Stability Insights

  • Hydrolytic Stability : Ethyl esters generally exhibit higher resistance to hydrolysis than methyl esters due to increased steric hindrance . The tert-butyl group further shields the ester moiety, reducing enzymatic cleavage by carboxylesterases (CES) .
  • Synthetic Utility : Tert-butyl esters outperform methyl and benzyl analogs in palladium-catalyzed allylic alkylation, achieving higher yields (e.g., 75% vs. <50% for methyl esters) .
  • Biological Implications : Lipophilicity from the tert-butyl group may enhance blood-brain barrier penetration, though this requires validation via pharmacokinetic studies .

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